molecular formula C47H56F3N9O8 B1192778 GHRP-2 TFA

GHRP-2 TFA

Cat. No. B1192778
M. Wt: 932.02
InChI Key: SJZQAIGZTGCVNW-DTAFKERUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GHRP-2 TFA is an orally bioavailable synthetic growth hormone (GH) secretagogue and an agonist of the GH secretagogue receptor (GHS-R), which is also known as the ghrelin receptor. It induces GH release from pituitary cells and binds to hypothalamic membranes. GHRP-2 TFA also increases food intake and weight gain.

Scientific Research Applications

Neuroregulation of Growth Hormone Secretion

GHRP-2 TFA plays a significant role in the neuroregulation of growth hormone (GH) secretion. This peptide, along with key neurotransmitters and neuromodulators, forms part of the complex GHRH somatostatin-GH-IGF-I feedback axis. This system is sensitive to various neuroregulators, environmental stressors, and genetic factors. Understanding GHRP-2 TFA's role in this axis could lead to advancements in molecular and clinical tools for diagnosing and treating conditions with abnormal GH secretion (Giustina & Veldhuis, 1998).

Therapeutic Applications in Anorexia Nervosa

GHRP-2 TFA has been explored as a therapeutic agent for conditions like anorexia nervosa. It exhibits agonistic action for the ghrelin receptor and is known to increase food intake, offering potential clinical applications for treating severe emaciation in anorexia nervosa patients (Haruta et al., 2015).

Pharmacokinetics and Pharmacodynamics in Pediatric Therapy

The pharmacokinetics and pharmacodynamics of GHRP-2 TFA have been studied in children with short stature, indicating its potential as a therapy for children with inadequate secretion of GH. Understanding its pharmacokinetic properties can guide the development of dosing regimens suitable for pediatric patients (Pihoker et al., 1998).

Role in Cardiovascular Health

GHRP-2 TFA might have cardiovascular implications. Studies suggest it could suppress vascular oxidative stress without reducing atherosclerosis. This indicates a potential antioxidant effect, though its impact on plaque burden is yet to be fully understood (Titterington et al., 2009).

Impact on Feeding Behavior and Growth Hormone Secretion

GHRP-2 TFA, acting as a synthetic agonist of ghrelin, influences feeding behavior and growth hormone secretion. It has been shown to increase food intake in human subjects when administered acutely, suggesting its potential utility in studying ghrelin effects on eating behavior (Laferrère et al., 2005).

Application in Pediatric Growth Disorders

Intranasal administration of GHRP-2 TFA has been examined for its effects on children with short stature, indicating a significant increase in growth velocity without major changes in IGF-1 or IGFBP-3 concentrations. This suggests its potential as a noninvasive treatment option for growth disorders in children (Pihoker et al., 1997).

properties

Product Name

GHRP-2 TFA

Molecular Formula

C47H56F3N9O8

Molecular Weight

932.02

IUPAC Name

D-alanyl-3-(2-naphthalenyl)-D-alanyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide, 2,2,2-trifluoroacetate

InChI

InChI=1S/C45H55N9O6.C2HF3O2/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46;3-2(4,5)1(6)7/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60);(H,6,7)/t27-,28+,36+,37-,38-,39+;/m1./s1

InChI Key

SJZQAIGZTGCVNW-DTAFKERUSA-N

SMILES

C[C@@H](N)C(N[C@H](CC1=CC=C(C=CC=C2)C2=C1)C(N[C@@H](C)C(N[C@@H](CC3=CNC4=C3C=CC=C4)C(N[C@H](CC5=CC=CC=C5)C(N[C@@H](CCCCN)C(N)=O)=O)=O)=O)=O)=O.FC(F)(C(O)=O)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

D-Ala-3-(2-naphthalenyl)-D-Ala-L-Ala-L-Trp-D-Phe-L-lysinamide TFA, GHRP-2 TFA, Growth Hormone-Releasing Peptide 2 TFA, KP-102 TFA, Pralmorelin TFA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GHRP-2 TFA
Reactant of Route 2
GHRP-2 TFA
Reactant of Route 3
GHRP-2 TFA
Reactant of Route 4
GHRP-2 TFA
Reactant of Route 5
GHRP-2 TFA
Reactant of Route 6
GHRP-2 TFA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.